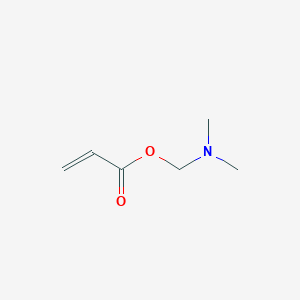

(Dimethylamino)methyl prop-2-enoate

Description

(Dimethylamino)methyl prop-2-enoate is an acrylate ester derivative featuring a dimethylamino (-N(CH₃)₂) group attached to the methylene carbon of the prop-2-enoate backbone. Its structure is represented as CH₂=C(COOCH₂N(CH₃)₂).

Properties

CAS No. |

58194-18-6 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(dimethylamino)methyl prop-2-enoate |

InChI |

InChI=1S/C6H11NO2/c1-4-6(8)9-5-7(2)3/h4H,1,5H2,2-3H3 |

InChI Key |

VMEZXMFPKOMWHR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)COC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methyl prop-2-enoate typically involves the esterification of acrylic acid with dimethylaminoethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of (Dimethylamino)methyl prop-2-enoate involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then distilled to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: (Dimethylamino)methyl prop-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Dimethylamino)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The dimethylamino substitution distinguishes (Dimethylamino)methyl prop-2-enoate from simpler acrylates like methyl prop-2-enoate (MA) and methyl propanoate (MP). Substituents such as halides (e.g., chlorine, bromine) or aromatic groups further differentiate related compounds (Table 1).

Table 1: Structural Comparison of Selected Acrylates

Antifungal Activity

Methyl prop-2-enoate (MA) and methyl propanoate (MP) exhibit strong antifungal effects against pathogens like Fusarium culmorum and Cochliobolus sativus:

- MA inhibits 99% of mycelial growth in both pathogens at 500–1000 µM in direct/indirect contact .

- MP shows slightly lower efficacy (95–98% inhibition) .

- Mechanistically, both compounds disrupt fungal cell membranes, evidenced by potassium ion (K⁺) leakage, though MA acts at lower concentrations .

In contrast, (Dimethylamino)methyl prop-2-enoate and its halogenated derivatives (e.g., bromo- or chlorophenyl variants) lack direct antifungal data in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.